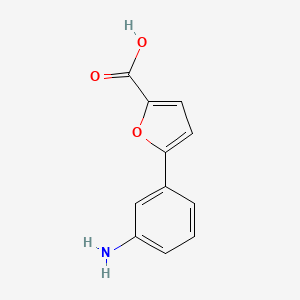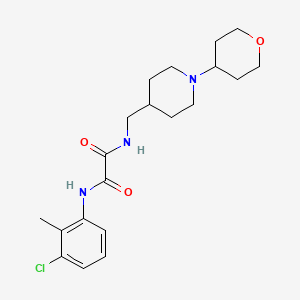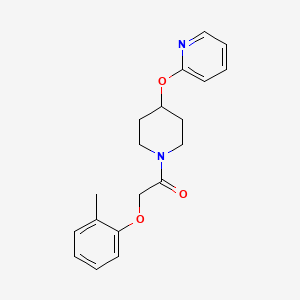
5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide (abbreviated as 5-ABITC) is a heterocyclic compound that has been studied for its various applications in scientific research. It has been used as a ligand in coordination chemistry, as a precursor for the synthesis of biologically active compounds, and for its potential application in drug design.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Several studies have been dedicated to the synthesis and structural elucidation of triazole compounds, including those similar to 5-amino-1-benzyl-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide. For instance, Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for preparing protected versions of triazole amino acids, aiming to facilitate the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. This method addresses the challenges posed by the Dimroth rearrangement, showcasing the versatility of triazoles in organic synthesis (Ferrini et al., 2015).
Bioactive Applications
The bioactive potentials of triazole derivatives have been explored in various contexts. Hebishy et al. (2020) reported on the antiavian influenza virus activity of novel benzamide-based 5-aminopyrazoles and their fused heterocycles. The study identified several compounds with significant antiviral activities, highlighting the potential of triazole-based structures in antiviral drug development (Hebishy et al., 2020). Another example is the work by Bektaş et al. (2007), who synthesized new 1,2,4-triazole derivatives with antimicrobial activities, further demonstrating the utility of triazole compounds in creating effective antimicrobial agents (Bektaş et al., 2007).
Anticancer Research
The search for novel anticancer agents has also led to the investigation of triazole derivatives. Butler et al. (2013) synthesized a series of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, demonstrating cytotoxic effects against the MCF-7 breast cancer cell line. The study illustrates the potential of incorporating triazole structures into anticancer drug design, with some compounds showing superior activity compared to established drugs like cisplatin (Butler et al., 2013).
Propiedades
IUPAC Name |
5-amino-1-benzyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13(2)15-8-10-16(11-9-15)21-19(25)17-18(20)24(23-22-17)12-14-6-4-3-5-7-14/h3-11,13H,12,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKWSCCFZHLUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2680882.png)
![3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B2680883.png)


![Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2680889.png)



![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2680902.png)
